

# Crystal structure of 4-Bromo-4'-fluorobiphenyl

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-4'-fluorobiphenyl

Cat. No.: B050986

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An In-depth Technical Guide on the Crystal Structure of **4-Bromo-4'-fluorobiphenyl**

This guide provides a comprehensive overview of the crystal structure of **4-Bromo-4'-fluorobiphenyl**, intended for researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental protocols for its synthesis and structure determination, and a visualization of the experimental workflow.

## Introduction

**4-Bromo-4'-fluorobiphenyl** is a halogenated aromatic compound. Its structural analysis provides valuable insights into the effects of substituent groups on the conformation of biphenyl systems, which are common scaffolds in medicinal chemistry and materials science. The crystal structure of **4-Bromo-4'-fluorobiphenyl** has been determined by single-crystal X-ray diffraction, revealing its molecular geometry and intermolecular interactions in the solid state.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-4'-fluorobiphenyl** is presented in the table below.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>8</sub> BrF
Molecular Weight	251.10 g/mol
Appearance	White crystalline powder
Melting Point	92.5-97.5 °C
CAS Number	398-21-0

## Synthesis and Crystallization

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-4'-fluorobiphenyl** is not extensively documented in the primary literature, a common and effective method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[1]

## Generalized Synthesis Protocol via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of **4-Bromo-4'-fluorobiphenyl** from 1-bromo-4-fluorobenzene and 4-bromophenylboronic acid.

Materials:

- 1-bromo-4-fluorobenzene
- 4-bromophenylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., Potassium carbonate)
- Solvent (e.g., Toluene and Water)

Procedure:

- In a round-bottom flask, dissolve 4-bromophenylboronic acid and a suitable base in a mixture of toluene and water.
- Add 1-bromo-4-fluorobenzene to the solution.
- Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).
- Add the palladium catalyst to the mixture.
- Heat the reaction mixture to reflux with vigorous stirring for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **4-Bromo-4'-fluorobiphenyl**.

## Crystallization for X-ray Diffraction

Single crystals of **4-Bromo-4'-fluorobiphenyl** suitable for X-ray diffraction can be grown by slow evaporation from an appropriate solvent.

Procedure:

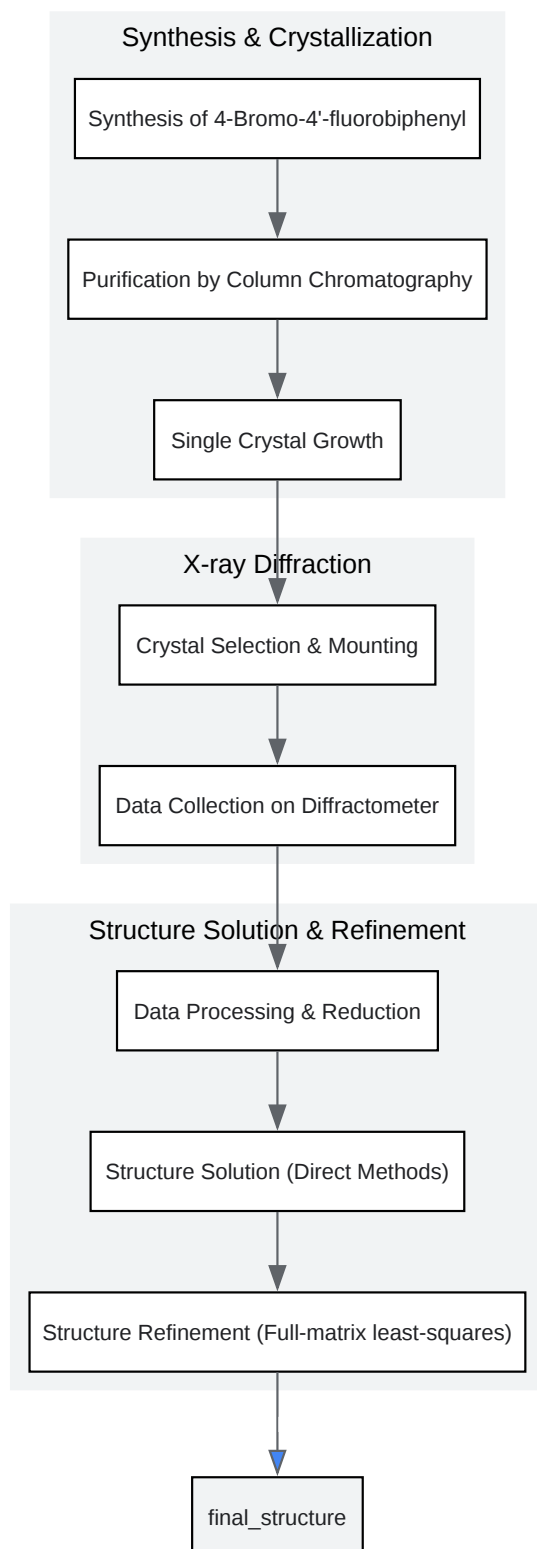
- Dissolve the purified **4-Bromo-4'-fluorobiphenyl** in a suitable solvent (e.g., a mixture of ethanol and water) to create a saturated or near-saturated solution.
- Gently warm the solution to ensure complete dissolution.
- Filter the hot solution to remove any insoluble impurities.
- Allow the solution to cool slowly to room temperature.

- Cover the container with a perforated film or leave it slightly open to allow for slow evaporation of the solvent.
- Colorless, prismatic crystals should form over a period of several days.

## Crystal Structure Determination

The crystal structure of **4-Bromo-4'-fluorobiphenyl** was determined by single-crystal X-ray diffraction.<sup>[2]</sup> The experimental workflow for this process is outlined below.

## Experimental Workflow for Crystal Structure Determination



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Caption: Experimental workflow for the determination of the crystal structure of **4-Bromo-4'-fluorobiphenyl**.

The structure was solved using direct methods with the MULTANII/82 program and refined by full-matrix least-squares refinement of F's.[2]

## Crystallographic Data

The crystallographic data for **4-Bromo-4'-fluorobiphenyl** has been reported in two separate studies. A summary of the key parameters is provided in the tables below for comparison.

Table 1: Crystal Data from Brown, Low, and Tollin (1986)[3]

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a	9.78(2) Å
b	13.33(2) Å
c	17.69(3) Å
β	116.3(5)°
Volume	2068.13(15) Å <sup>3</sup>
Z	8
Temperature	293 K
Radiation	Mo Kα (λ = 0.71069 Å)

Table 2: Crystal Data from Gleason, Brostrom, Etter, and Johnson (1991)[2]

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a	9.709(2) Å
b	13.311(2) Å
c	17.487(5) Å
β	116.29(5)°
Volume	2026.2 Å <sup>3</sup>
Z	8
Temperature	298(1) K
Radiation	Mo Kα (λ = 0.71073 Å)
R-factor	0.043 for 1776 observed reflections

## Molecular and Crystal Structure

The crystal structure of **4-Bromo-4'-fluorobiphenyl** is isostructural with 4,4'-dibromobiphenyl. [2][3] The asymmetric unit contains two independent molecules. In these molecules, the two phenyl rings are not coplanar. The inter-ring dihedral angles have been reported to be 40.3(1)° and 38.2(3)°. [2]

The crystal packing is characterized by intermolecular halogen contacts. The shortest of these interactions involve bromine and fluorine atoms, with distances of 3.06(1) Å and 3.20(1) Å. [2]

## Conclusion

The crystal structure of **4-Bromo-4'-fluorobiphenyl** has been well-characterized by single-crystal X-ray diffraction. The non-planar conformation of the biphenyl system and the presence of intermolecular halogen-halogen interactions are key features of its solid-state structure. This detailed structural information is valuable for computational modeling and for understanding the structure-property relationships in related halogenated biphenyl compounds.

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- To cite this document: BenchChem. [Crystal structure of 4-Bromo-4'-fluorobiphenyl]. BenchChem, [2025]. [Online PDF]. Available at:  
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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